molecular formula C16H27N5O2 B2727489 8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione CAS No. 299419-43-5

8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione

Cat. No.: B2727489
CAS No.: 299419-43-5
M. Wt: 321.425
InChI Key: SNUNRYXBBJKAMF-UHFFFAOYSA-N
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Description

8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a dipentylamino group attached to the purine ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the dipentylamino group through nucleophilic substitution. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps like purification through recrystallization or chromatography to remove any impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the dipentylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an inhibitor or activator of specific biochemical pathways.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with molecular targets, such as enzymes or receptors. The dipentylamino group can enhance the compound’s binding affinity to these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases.

Uniqueness: 8-(Dipentylamino)-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to the presence of the dipentylamino group, which imparts distinct chemical and biological properties compared to other purine derivatives

Properties

IUPAC Name

8-(dipentylamino)-3-methyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O2/c1-4-6-8-10-21(11-9-7-5-2)15-17-12-13(18-15)20(3)16(23)19-14(12)22/h4-11H2,1-3H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNUNRYXBBJKAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN(CCCCC)C1=NC2=C(N1)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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